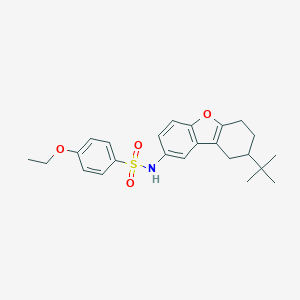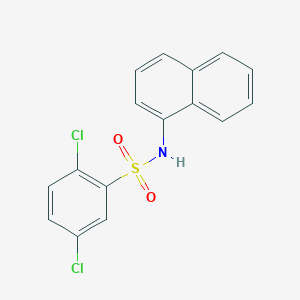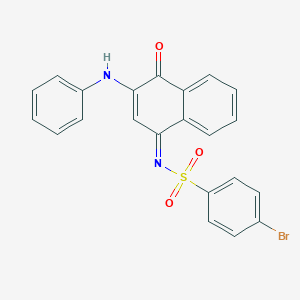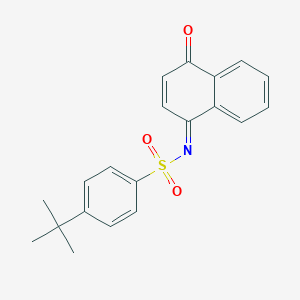![molecular formula C17H11FN2O3S B281772 N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281772.png)
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays an important role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal reorganization.
Mecanismo De Acción
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide inhibits PLD activity by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This leads to a decrease in the levels of phosphatidic acid, which is a key signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have various biochemical and physiological effects, depending on the cell type and the specific process being studied. It has been shown to inhibit cell migration and invasion in cancer cells, and to induce apoptosis in some cancer cell lines. It has also been shown to modulate the activity of various signaling pathways, including the Akt/mTOR pathway and the ERK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages as a research tool, including its potency and specificity for PLD, its ability to inhibit PLD activity in various cell types, and its ability to modulate various cellular processes. However, it also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, including the investigation of its effects on PLD isoforms, the development of more potent and specific PLD inhibitors, and the exploration of its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the various biochemical and physiological effects of N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in different cell types and processes.
Métodos De Síntesis
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized by a two-step process involving the reaction of 2-bromo-N-(2-fluorophenyl)benzamide with 5-aminosalicylic acid followed by the reaction with thionyl chloride and triethylamine.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been used in various scientific research studies to investigate the role of PLD in different cellular processes. It has been shown to inhibit PLD activity in various cell types, including cancer cells, and has been used to study the role of PLD in cell migration, invasion, and proliferation. N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been used to study the regulation of PLD by various signaling pathways, including Rho GTPases and protein kinase C.
Propiedades
Fórmula molecular |
C17H11FN2O3S |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C17H11FN2O3S/c18-12-6-1-2-7-13(12)20-24(22,23)15-9-8-14-16-10(15)4-3-5-11(16)17(21)19-14/h1-9,20H,(H,19,21) |
Clave InChI |
VCYRDIWXQDFBJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)F |
SMILES canónico |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B281700.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)

![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)



![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)